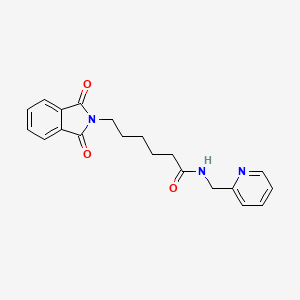
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide is a complex organic compound with a mouthful of a name! Let’s break it down:
- The core structure consists of an isoindoline ring system (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) attached to a hexanamide group (N-(pyridin-2-ylmethyl)hexanamide). The isoindoline ring contains two carbonyl groups (1,3-dioxo) and is fused to a six-membered ring.
- The pyridin-2-ylmethyl substituent adds further complexity, providing a connection to the pyridine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:
Isoindoline Synthesis:
- Industrial production typically involves multistep synthesis with optimized conditions.
- Precursors are sourced from chemical suppliers or synthesized in-house.
- Purification and isolation steps ensure high purity.
Chemical Reactions Analysis
Oxidation: The isoindoline ring can undergo oxidation reactions using reagents like or .
Reduction: Reduction of the carbonyl groups can be achieved with or .
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Major Products: Depending on reaction conditions, products may include reduced isoindoline derivatives or substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates (e.g., anticancer agents, anti-inflammatory drugs).
Materials Science: The isoindoline core contributes to novel materials (e.g., polymers, dyes).
Biological Studies: Investigate interactions with enzymes, receptors, or DNA.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets: It may interact with specific enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its isoindoline-pyridine hybrid structure sets it apart.
Similar Compounds: Related compounds include , , and other isoindoline derivatives.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C20H21N3O3/c24-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,24) |
InChI Key |
PYJOKWZMKSSYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















